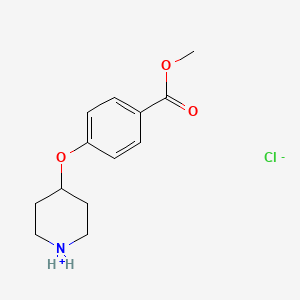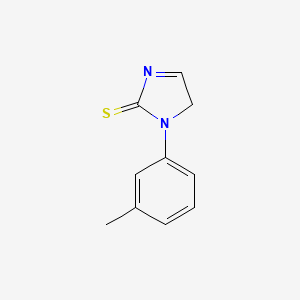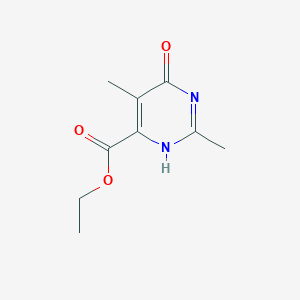
tert-butyl N-(1-aminopropylideneamino)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-aminopropylideneamino)carbamate: is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly significant in the field of peptide synthesis due to its ability to protect amino groups under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-aminopropylideneamino)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 1-aminopropylideneamine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(1-aminopropylideneamino)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(1-aminopropylideneamino)carbamate is used as a protecting group for amines in peptide synthesis. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be used to modify proteins and peptides, aiding in the investigation of their structure and function .
Medicine: In medicine, this compound is explored for its potential use in drug development. It can be used to protect amino groups in drug molecules, enhancing their stability and bioavailability .
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials. It is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-aminopropylideneamino)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under mild acidic or basic conditions, allowing for the controlled release of the protected amine. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation and cleavage of the carbamate bond .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl carbazate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl N-(1-aminopropylideneamino)carbamate is unique due to its specific structure and reactivity. Compared to other carbamates, it offers distinct advantages in terms of stability and ease of deprotection. For example, tert-butyl carbamate is commonly used for protecting amino groups but may require harsher conditions for deprotection compared to this compound .
Propriétés
IUPAC Name |
tert-butyl N-(1-aminopropylideneamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-5-6(9)10-11-7(12)13-8(2,3)4/h5H2,1-4H3,(H2,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIIGGBUSJELIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(Difluoromethyl)-4-nitrophenoxy]pyrrolidine](/img/structure/B7881102.png)
![3-[(Cyclobutylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B7881104.png)
![2-[[(1R)-1-phenylethyl]azaniumyl]acetate](/img/structure/B7881111.png)











